Product packaging for Cyancobalamin-b-carboxylic Acid(Cat. No.:CAS No. 38218-77-8)

Cyancobalamin-b-carboxylic Acid

Cat. No.: B1142546
CAS No.: 38218-77-8
M. Wt: 1356.35
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Description

Overview of Cobalamin (Vitamin B12) Structure and Chemical Diversity

Vitamin B12 is the most chemically complex of all vitamins, distinguished by its intricate structure. wikipedia.org At its core is a corrin (B1236194) ring, which is similar to the porphyrin ring found in heme. wikipedia.org Central to this ring is a cobalt ion, a rare instance of a metal-carbon bond in biology. wikipedia.orgacs.orgamrita.edu The structure of cobalamin is based on this corrin ring with a cobalt atom at the center. wikipedia.orglibretexts.org This cobalt is typically in the +3 oxidation state in the commercially available and air-stable forms of vitamin B12. wikipedia.org

The general structure of cobalamins features a cobalt atom coordinated to the four nitrogen atoms of the corrin ring. An additional coordination site is occupied by a 5,6-dimethylbenzimidazole (B1208971) nucleotide, which is attached to a propionamide (B166681) side chain of the corrin ring via a phosphoribosyl linker. researchgate.net The final, upper or β-axial ligand can vary, leading to the chemical diversity of cobalamins. researchgate.net This variable "R group" can be a cyano (-CN), hydroxyl (-OH), methyl (-CH3), or 5'-deoxyadenosyl group, resulting in cyanocobalamin (B1173554), hydroxocobalamin, methylcobalamin (B1676134), and adenosylcobalamin, respectively. wikipedia.orgresearchgate.net

Cyanocobalamin is a synthetic form of vitamin B12, valued for its stability which is conferred by the cyanide group. wikipedia.orgacs.org This stability makes it a common choice for use in dietary supplements and food fortification. wikipedia.org

Fundamental Roles of Cobalamins as Enzyme Cofactors in Biological Systems

In humans, cobalamins are essential cofactors for two crucial enzymes: methionine synthase (MS) and methylmalonyl-CoA mutase (MMUT). researchgate.netbiorxiv.orgnih.gov These enzymes catalyze fundamental metabolic reactions. researchgate.net

Methionine Synthase (MS): This cytosolic enzyme utilizes methylcobalamin as a cofactor to catalyze the remethylation of homocysteine to methionine. researchgate.netnih.govwho.int This reaction is vital for the production of the essential amino acid methionine and for the regeneration of tetrahydrofolate, which is necessary for DNA synthesis. biorxiv.org

Methylmalonyl-CoA Mutase (MMUT): Located in the mitochondria, this enzyme requires adenosylcobalamin to convert L-methylmalonyl-CoA to succinyl-CoA. researchgate.netnih.gov This isomerization is a key step in the metabolism of odd-chain fatty acids and certain amino acids, allowing them to enter the Krebs cycle for energy production. researchgate.net

The proper functioning of these enzymes is critical for DNA synthesis, methylation reactions, and mitochondrial energy metabolism. researchgate.net The breaking and forming of the cobalt-carbon bond is central to the catalytic activity of these B12-dependent enzymes. amrita.edu

Rationale for Investigating Modified Cobalamin Analogs and Derivatives

The study of modified cobalamin analogs, including Cyancobalamin-b-carboxylic Acid, is driven by several key research objectives. These analogs serve as valuable tools to probe the intricate mechanisms of cobalamin uptake, transport, and enzymatic function. By altering specific parts of the cobalamin molecule, scientists can investigate the structural requirements for binding to transport proteins like transcobalamin and for recognition by the enzymes they serve. nih.govnih.gov

Furthermore, the investigation of these derivatives can shed light on the metabolic pathways of cobalamins and the consequences of structural modifications. nih.gov For instance, understanding how different analogs interact with human enzymes can provide insights into potential therapeutic applications for inherited metabolic disorders related to cobalamin deficiency. biorxiv.orgnih.gov The synthesis and characterization of these compounds also contribute to a deeper understanding of the fundamental chemistry of the unique cobalt-carbon bond. amrita.edu

This compound is a derivative of Vitamin B12. americanchemicalsuppliers.comukchemicalsuppliers.co.ukukchemicalsuppliers.co.ukamericanchemicalsuppliers.com It is specifically a carboxylic acid derivative of cyanocobalamin, indicating a modification of one of the amide side chains of the corrin ring to a carboxylic acid group. americanchemicalsuppliers.comukchemicalsuppliers.co.ukamericanchemicalsuppliers.com

Research Scope and Theoretical Implications of this compound Studies

The study of this compound and its by-product, Cyanocobalamin-d-carboxylic Acid, is primarily situated within the realm of biochemical and pharmaceutical research. americanchemicalsuppliers.comusbio.net These compounds are often used as reference standards or impurities in the analysis of Vitamin B12 and its derivatives. americanchemicalsuppliers.com

The theoretical implications of studying such derivatives are significant. By examining how the substitution of an amide group with a carboxylic acid affects the molecule's properties, researchers can infer the importance of these side chains in various biological interactions. This includes their role in binding to the intrinsic factor required for absorption, their transport by transcobalamins, and their interaction with the active sites of B12-dependent enzymes. nih.gov Such studies contribute to a more complete picture of the structure-activity relationship of cobalamins, which is essential for the design of new therapeutic agents or diagnostic tools related to vitamin B12 metabolism. nih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 38218-77-8 americanchemicalsuppliers.comukchemicalsuppliers.co.ukamericanchemicalsuppliers.com
Molecular Formula C63H87CoN13O15P americanchemicalsuppliers.comukchemicalsuppliers.co.ukamericanchemicalsuppliers.com
Molecular Weight 1356.35 g/mol americanchemicalsuppliers.comamericanchemicalsuppliers.com
Synonyms 3'-Ester with 5,6-dimethyl-1-α-D-ribofuranosylbenzimidazole Cobinic acid-acdeg-pentamide Cyanide Phosphate (B84403) Inner Salt; 32-Carboxycyanocobalamin americanchemicalsuppliers.comukchemicalsuppliers.co.ukamericanchemicalsuppliers.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₆₃H₈₇CoN₁₃O₁₅P B1142546 Cyancobalamin-b-carboxylic Acid CAS No. 38218-77-8

Properties

IUPAC Name

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12-bis(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(14-17-49(82)83)51(73-62)33(5)55-60(9,24-46(66)79)34(12-15-43(63)76)38(70-55)23-42-58(6,7)35(13-16-44(64)77)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXULFRVUMZMFQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H87CoN13O15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Advanced Derivatization Methodologies of Cyancobalamin B Carboxylic Acid

Biosynthetic Pathways and Proposed Metabolic Formation of Carboxylated Cobalamins

The natural synthesis of cobalamins is exclusive to certain bacteria and archaea and does not typically result in the accumulation of stable monocarboxylic acid intermediates like cyanocobalamin-b-carboxylic acid. nih.gov The biosynthetic machinery is geared towards producing the fully amidated coenzyme forms. Carboxylated cobalamins found in biological contexts are generally considered to be byproducts of metabolic degradation or chemical decomposition rather than specific, functional intermediates of a de novo pathway. researchgate.net The core of cobalamin synthesis lies in the construction of the corrin (B1236194) ring, a process that occurs via two distinct routes: the aerobic and anaerobic pathways. nih.gov

Enzymatic Steps and Gene Families Involved in Corrinoid Modification

The intricate series of reactions in cobalamin biosynthesis is orchestrated by a large number of enzymes, encoded by genes typically clustered in cob (cobalamin) or cbi (cobinamide) operons. nih.gov While there are variations between organisms, the core enzymatic functions for corrin ring synthesis and modification are conserved.

In the aerobic pathway of P. denitrificans, the cob genes encode the necessary methyltransferases (CobA, CobF, CobG, CobI, CobJ, CobL, CobM) and the cobalt chelatase complex (CobN, CobS, CobT). nih.govnih.gov In the anaerobic pathway of S. typhimurium, the cbi genes perform analogous functions. nih.gov

The amidation of the carboxylic acid groups of cobyrinic acid is a critical modification step. In aerobic organisms, the enzyme CobQ converts all the carboxylic acids to their primary amides, with the exception of the propionic acid on ring D. wikipedia.org This specificity ensures that the correct site remains available for the subsequent attachment of (R)-1-amino-2-propanol, a key step in forming the nucleotide loop. wikipedia.org

Pathway Type Key Feature Organism Example Cobalt Insertion Stage Key Gene Families
AerobicOxygen-dependentPseudomonas denitrificansLate (into Hydrogenobyrinic acid)cob
AnaerobicOxygen-independentSalmonella typhimuriumEarly (into Precorrin-2)cbi

Precursor Incorporation Studies for Side-Chain Derivatization

Precursor incorporation studies using isotopically labeled compounds, such as 13C-labeled S-adenosyl methionine and aminolevulinic acid, have been fundamental in elucidating the sequence of events in the de novo biosynthesis of the corrin ring. wikipedia.orgnih.gov These studies have confirmed the origins of the methyl groups and the carbon skeleton of the macrocycle. wikipedia.org However, these investigations have primarily focused on the main biosynthetic pathway leading to the active coenzymes. There is limited specific research on precursor-directed biosynthesis aimed at producing specific carboxylated derivatives like cyanocobalamin-b-carboxylic acid. The formation of such compounds is not a recognized step in the natural pathway, and thus, specific enzymes for their synthesis have not been identified.

Chemoenzymatic Synthesis Strategies for Cobalamin Derivatives

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, represents a powerful strategy for creating novel cobalamin derivatives. acs.org While this approach has been explored for generating various analogs with modified axial ligands or functionalities for drug delivery, specific chemoenzymatic methods for the targeted synthesis of cyanocobalamin-b-carboxylic acid are not widely documented. The challenge lies in the lack of a known enzyme that can selectively hydrolyze the propionamide (B166681) at the b-position while leaving the others intact. However, the enzymatic toolbox from cobalamin biosynthesis could potentially be harnessed in synthetic biology applications to produce modified corrinoids that could then be chemically converted to the desired carboxylic acid derivative. nih.gov

Chemical Synthesis Approaches for Targeted Corrinoid Functionalization

The total synthesis of vitamin B12, a landmark achievement by the groups of Woodward and Eschenmoser, underscored the immense complexity of de novo corrinoid construction and established cobyric acid as a key synthetic target. wikipedia.orgsynarchive.com However, for creating specific derivatives like cyanocobalamin-b-carboxylic acid, modification of the intact, naturally sourced vitamin B12 is the more practical and common approach.

Strategies for Introducing Carboxylic Acid Moieties onto the Corrin Ring System

The primary method for generating cyanocobalamin-b-carboxylic acid is through the partial, non-selective acid hydrolysis of cyanocobalamin (B1173554). researchgate.netnih.gov Mild treatment of vitamin B12 with acid leads to the hydrolysis of the propionamide side chains at the b-, d-, and e-positions, which are more susceptible to hydrolysis than the acetamide (B32628) side chains. researchgate.netnih.gov

This process yields a mixture of three main monocarboxylic acid isomers. nih.gov The isolation of the pure cyanocobalamin-b-carboxylic acid from this mixture requires subsequent chromatographic separation techniques. nih.gov

The structural assignment of these isomers was historically challenging. For many years, assignments were based on less definitive methods, leading to some confusion in the literature. However, modern two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy has allowed for the unambiguous assignment of the b-, d-, and e-monocarboxylic acid isomers, providing a solid structural foundation for studies using these compounds. nih.gov This work revealed that chemical modifications at the b-side chain have a significant impact on interactions with biological molecules like riboswitches, highlighting the importance of accessing specific, pure isomers. nih.gov

Purification and Isolation Techniques for Synthetic Cyanocobalamin-b-carboxylic Acid

The purification and isolation of synthetic cyanocobalamin-b-carboxylic acid from a reaction mixture is a critical step that dictates the final purity and yield of the desired product. The synthesis of this specific monocarboxylic acid isomer is often part of a broader synthesis yielding a mixture of monocarboxylic acid isomers. Mild acid hydrolysis of cyanocobalamin, for instance, typically results in a mixture of the (b), (d), and (e)-monocarboxylic acid isomers. epo.org The subsequent separation of these closely related compounds requires robust and efficient purification techniques.

Chromatographic methods are the cornerstone of isolating cyanocobalamin-b-carboxylic acid. The subtle differences in the polarity and spatial arrangement of the single carboxyl group among the isomers necessitate high-resolution separation techniques.

One of the seminal methods for the separation of these isomers was described by Yamada and Hogenkamp. epo.org Their work laid the foundation for subsequent purification strategies. The general approach involves the use of ion-exchange chromatography, which separates molecules based on their net charge. At a specific pH, the carboxylic acid group will be ionized, allowing for differential interaction with the stationary phase of the chromatography column.

A common strategy involves the use of a Dowex AGI-X2 acetate (B1210297) column. epo.org After conjugation reactions, any unreacted carboxylic acid can be removed by passing the solution over such a column. epo.org

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analytical and preparative separation of cyanocobalamin derivatives. researchgate.netnih.gov Reverse-phase HPLC, in particular, is well-suited for this purpose. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

For the separation of cyanocobalamin monocarboxylic acids, a C18 column is frequently employed. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). researchgate.netresearchgate.net The pH of the aqueous buffer is a critical parameter that influences the retention time of the carboxylic acid isomers by affecting their ionization state. nih.gov

A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve baseline separation of the isomers. This allows for the more polar compounds to elute first, followed by the less polar ones as the organic solvent concentration in the mobile phase is increased.

Table 1: Exemplary HPLC Parameters for the Separation of Cyanocobalamin Monocarboxylic Acids

ParameterValueReference
Column Reversed-phase C18 (e.g., 150mm x 4.6mm, 5µm) researchgate.net
Mobile Phase A Aqueous buffer (e.g., acetate or phosphate (B84403) buffer) nih.gov
Mobile Phase B Methanol or Acetonitrile researchgate.net
Elution Mode Gradient nih.gov
Detection UV-Vis at ~361 nm and ~550 nm
Flow Rate ~1.0 mL/min nih.gov

Once the different isomers are separated chromatographically, the fraction containing the cyanocobalamin-b-carboxylic acid is collected. The identity and purity of the isolated compound are then confirmed using various analytical techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a particularly powerful tool for the unambiguous structural assignment of the isomers. nih.gov Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can definitively identify the position of the carboxyl group on the corrin ring, confirming the isolation of the desired b-isomer. nih.gov

The final step in the isolation process often involves the removal of the mobile phase solvents, typically through lyophilization or vacuum centrifugation, to yield the purified cyanocobalamin-b-carboxylic acid as a solid.

Structural Characterization and Conformational Analysis of Cyancobalamin B Carboxylic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of cyanocobalamin-b-carboxylic acid has been determined using a combination of spectroscopic methods, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Position Assignment

Modern two-dimensional (2D) NMR spectroscopy has been instrumental in the unambiguous assignment of the isomeric forms of cyanocobalamin (B1173554) monocarboxylic acids, which are produced by the mild acid hydrolysis of the b-, d-, and e-propionamide side chains of vitamin B12. nih.gov Previously, the exact location of the carboxyl group was ambiguous, with early NMR methods and even X-ray and neutron diffraction studies failing to provide a definitive answer. nih.gov

The breakthrough came with the use of advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC). nih.gov These experiments allowed for the definitive structural assignment of the b- and e-isomers by identifying the 13C NMR signal of the carboxyl group. nih.gov The chemical shift of the carboxyl group's resonance showed the most significant change between its protonated state (at pH 2) and its deprotonated state (at pH greater than 7). nih.gov The d-isomer was subsequently assigned by a process of elimination. nih.gov

To facilitate these assignments, complete 1H and 13C NMR spectra of the b- and e-isomers were obtained at a pH of approximately 7 using a combination of homonuclear Hartmann-Hahn, 2D homonuclear correlation, 2D nuclear Overhauser effect, 1H-detected heteronuclear multiple quantum coherence, and HMBC spectroscopies. nih.gov These detailed spectral assignments also led to the reassignment of nearly a quarter of the resonances in the 13C NMR spectrum of vitamin B12 itself. nih.gov The acidic O-H proton of the carboxylic acid group is highly deshielded and typically appears in the 10–12 ppm region of the 1H NMR spectrum, which is a distinctive feature for carboxylic acids. libretexts.org The carbonyl carbon of the carboxylic acid is also significantly deshielded, appearing in the 160-180 ppm range in the 13C NMR spectrum. libretexts.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and analyzing the fragmentation patterns of complex molecules like cyanocobalamin-b-carboxylic acid. The molecular formula for this compound is C63H87CoN13O15P, with a molecular weight of 1356.35 g/mol . clearsynth.com

In mass spectrometry analysis of cyanocobalamin, fragmentation of the doubly charged ion [M+2H]²⁺ often results in characteristic fragments. researchgate.net For instance, the fragmentation of cyanocobalamin can yield significant fragments at m/z 997.49, corresponding to [M+H−DMBI−sugar−PO3]⁺, and m/z 912.44, corresponding to [M+H−DMBI−sugar−PO3−CN−Co]⁺. researchgate.net Another key fragment is observed at m/z 359.0981, representing [DMBI+sugar+PO3]⁺. researchgate.net The molecular ion of unlabeled cyanocobalamin is found at an m/z of 1355.5741 Th. nih.gov

The fragmentation patterns are crucial for confirming the structure of modified cobalamins. For example, in studies of 14C-labeled cyanocobalamin, a 2 Th mass difference between the molecular ions of the standard and the labeled compound, along with the fragmentation pattern, confirmed the position of the label on the 5,6-dimethylbenzimidazole (B1208971) (DMB) moiety. nih.gov Techniques like aerosol matrix-assisted laser desorption ionization (MALDI) have been used to study the fragmentation of vitamin B12, where the loss of the cyanide (CN) group is a major fragmentation pathway. lsu.edu

Electronic Absorption, Circular Dichroism (CD), and Resonance Raman (rR) Spectroscopy for Electronic and Vibrational Properties

Electronic absorption, circular dichroism (CD), and resonance Raman (rR) spectroscopy provide valuable information about the electronic and vibrational properties of cyanocobalamin-b-carboxylic acid.

The UV-vis absorption spectrum of cyanocobalamin is characterized by distinct bands that are sensitive to modifications of the molecule. ikifp.edu.pl For instance, the formation of conjugates can lead to shifts in these absorption bands. ikifp.edu.pl

Circular dichroism (CD) spectroscopy is particularly sensitive to the chiral nature of the molecule and can detect changes in the substitution at the central cobalt ion or functionalization of the corrin (B1236194) ring. mdpi.com While powerful, the broad nature of CD signals can sometimes limit the detailed structural information that can be obtained. mdpi.com

Resonance Raman (rR) spectroscopy, especially when combined with optical activity (RROA), offers enhanced structural specificity. mdpi.comunifr.ch RROA has been shown to be more sensitive to structural changes than conventional RR spectroscopy and can distinguish between different cobalamin derivatives, even when other techniques like UV-Vis and CD show little difference. mdpi.com This enhanced specificity in RROA is attributed to the excitation of the molecule via more than one electronic state, leading to a bisignate spectrum that is distinct from the parent Raman spectrum. mdpi.com

Crystallographic Analysis of Cyanocobalamin-b-carboxylic Acid and its Complexes

X-ray crystallography has been a cornerstone in determining the three-dimensional structure of vitamin B12 and its derivatives. The initial structure of vitamin B12 was elucidated by Dorothy Hodgkin in 1955, revealing an octahedral cobalt complex. nih.gov However, early crystallographic studies of the monocarboxylic acid derivatives of cyanocobalamin were not able to definitively locate the position of the carboxyl group. nih.gov

Conformational Dynamics and Stereochemical Features Influenced by Carboxylic Acid Modification

The modification of a propionamide (B166681) side chain to a carboxylic acid in cyanocobalamin-b-carboxylic acid influences the molecule's conformational dynamics and stereochemical features. The b-propionamide side-chain is known to be crucial for the interaction of cobalamins with transport proteins. researchgate.net

Molecular Interactions and Mechanistic Roles of Cyancobalamin B Carboxylic Acid in Biochemical Systems

Enzyme-Cofactor/Substrate Interactions

The function of cobalamin-dependent enzymes is predicated on their ability to bind the cofactor and position it correctly for catalysis. The modification on the corrin (B1236194) ring of cyancobalamin-b-carboxylic acid can introduce new interactions or disrupt existing ones within the enzyme's active site, thereby altering its biochemical behavior.

Binding Affinity Studies with Cobalamin-Dependent Enzymes (e.g., mutases, methyltransferases)

The binding of a cobalamin analog to its target enzyme is the first step in its potential role as a cofactor or inhibitor. Studies on various cobalamin-binding proteins reveal that the propionamide (B166681) side chains of the corrin ring are critical for recognition. Modification of these side chains, as seen in this compound, can significantly impact binding affinity.

For instance, surface plasmon resonance studies have been employed to evaluate the binding kinetics of cobalamin derivatives to proteins like transcobalamin (TC), a B12 transport protein. nih.gov While data for many enzyme-analog pairs are proprietary or dispersed in specific literature, a study on cyanocobalamin-b-monocarboxylic acid binding to recombinant human transcobalamin showed that modification at this position affects binding. nih.gov The introduction of the negatively charged carboxylate can alter the electrostatic and hydrogen-bonding interactions within the binding pocket.

Cobalamin-dependent enzymes, such as methionine synthase and methylmalonyl-CoA mutase, have highly specific binding sites. nih.govnih.gov The affinity (often expressed as the dissociation constant, Kd) is typically in the nanomolar to picomolar range for the native cofactor, reflecting a very tight interaction. nih.govnih.gov While specific Kd values for this compound with these enzymes are not widely reported, it is established that structural changes to the corrin side chains can decrease binding affinity, potentially making the analog a competitive inhibitor. nih.gov

Table 1: Representative Binding Affinities of Cobalamins with Associated Proteins
ProteinCobalamin AnalogBinding Constant (Kd)Method
Recombinant Human TranscobalaminCyanocobalamin (B1173554)20 pMSurface Plasmon Resonance
Methylmalonyl-CoA Mutase (MCM)AdenosylcobalaminμM range (varies with conditions)Isothermal Titration Calorimetry
MeaB (GTPase associated with MCM)GTP (in presence of holo-MCM)34 nMIsothermal Titration Calorimetry
MeaB (GTPase associated with MCM)GDP (in presence of holo-MCM)524 nMIsothermal Titration Calorimetry

Kinetic Characterization of Enzymatic Reactions Catalyzed or Modulated by the Compound

The kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the catalytic rate (kcat), provide insight into its efficiency and its interaction with substrates and cofactors. For cobalamin-dependent enzymes, analogs like this compound can act as inhibitors, competing with the native cofactor for the binding site.

If the analog binds to the enzyme, it may not support catalysis, leading to inhibition. The Km value for the native cofactor in enzymes like glutamate (B1630785) mutase is typically in the low micromolar range. scirp.org An analog that binds but is catalytically inactive would act as a competitive inhibitor, increasing the apparent Km for the natural cofactor. Studies comparing cyanocobalamin and aquo/hydroxocobalamin have shown that the nature of the axial ligand significantly affects the kinetics of cellular uptake and processing into active coenzymes. mdpi.comnih.gov The modification in this compound, being on the corrin periphery rather than the axial position, would more likely influence the initial binding and positioning of the cofactor rather than the direct chemistry of the Co-C bond, though allosteric effects cannot be discounted. mdpi.comnih.gov

Table 2: Representative Kinetic Parameters for Cobalamin-Dependent Enzymes
EnzymeCofactorSubstrateKm (Cofactor)Vmax or kcat
Glutamate MutaseCoenzyme B12(S)-Glutamate0.52 - 1.12 µMVaries with enzyme/cofactor ratio
Glutamate MutaseAdenosylpeptide B12(S)-Glutamate0.35 - 1.07 µMVaries with enzyme/cofactor ratio
Methionine SynthaseMethylcobalamin (B1676134)HomocysteineData not widely available~34 s-1 (for E. coli enzyme)

Structural Basis of Enzyme-Cobalamin Recognition and Allosteric Modulation

The three-dimensional structures of cobalamin-dependent enzymes reveal a conserved B12-binding domain, often a Rossmann-like fold, that recognizes the corrin ring. nih.govnih.gov In many of these enzymes, the cofactor binds in a "base-off" conformation, where the endogenous dimethylbenzimidazole (DMB) base is displaced from the cobalt's lower axial position and replaced by a histidine residue from the enzyme. nih.gov This conformational change is a key part of activating the cofactor for catalysis. nih.gov

Mechanistic Investigations of Cobalt-Carbon Bond Reactivity

The catalytic power of many B12-dependent enzymes stems from the relatively weak cobalt-carbon (Co-C) bond in the active coenzyme forms (e.g., adenosylcobalamin). The enzyme environment dramatically accelerates the cleavage of this bond to initiate radical-based reactions.

Homolytic and Heterolytic Cleavage Mechanisms

The Co-C bond can break in two primary ways: homolytically or heterolytically. libretexts.org

Homolytic cleavage involves the symmetrical breaking of the bond, where one electron goes to the cobalt atom (reducing it from Co(III) to Co(II)) and the other goes to the carbon atom, generating a radical pair (e.g., an adenosyl radical and cob(II)alamin). unl.edu This is the hallmark of B12-dependent isomerases like methylmalonyl-CoA mutase. portlandpress.com The enzyme active site drastically lowers the bond dissociation energy (BDE) of the Co-C bond, a feat achieved through conformational distortion of the corrin ring and stabilization of the cleavage products. nih.gov

Heterolytic cleavage involves the asymmetrical breaking of the bond, with both electrons going to one atom. In methyltransferases like methionine synthase, the Co-C bond in methylcobalamin is cleaved heterolytically. A nucleophilic attack by homocysteine on the methyl group results in the formation of methionine and the highly nucleophilic cob(I)alamin. rsc.org

For this compound, the cyanide ligand is tightly bound and not subject to the same cleavage mechanisms as the alkyl groups in the active coenzymes. However, for it to become an active cofactor, the cyanide group would first need to be removed and replaced by a methyl or adenosyl group in the cell. nih.govresearchgate.net The carboxylic acid modification on the periphery could indirectly influence the electronic properties of the cobalt center and thus the reactivity of the Co-C bond, should an alkyl group be installed.

Radical Generation and Rearrangement Processes

In enzymes that operate via homolysis, the initial 5'-deoxyadenosyl radical generated from adenosylcobalamin is a potent hydrogen abstractor. unl.eduacs.org It initiates the catalytic cycle by abstracting a hydrogen atom from the substrate, creating a substrate radical. portlandpress.com This substrate radical then undergoes rearrangement, often a 1,2-shift of a group, which is the core isomerization reaction. acs.orgnih.gov The rearranged product radical then re-abstracts a hydrogen atom from the 5'-deoxyadenosine (B1664650) to yield the final product and regenerate the 5'-deoxyadenosyl radical, which can recombine with cob(II)alamin to reform the cofactor. rsc.org

The enzyme meticulously controls these highly reactive radical intermediates to prevent side reactions. unl.eduportlandpress.com While this compound itself does not generate radicals, its potential conversion to an adenosylated form would subject it to these enzymatic processes. The peripheral carboxylic acid group could influence the precise positioning within the active site, which is critical for controlling the trajectory and lifetime of the radical intermediates.

Redox Chemistry of the Central Cobalt Ion (Co(I), Co(II), Co(III))

The biochemical functionality of cobalamins is intrinsically linked to the remarkable ability of the central cobalt ion to cycle through three distinct oxidation states: Co(III), Co(II), and Co(I). quora.com This redox activity is a cornerstone of the catalytic power of B12-dependent enzymes. researchgate.netnih.gov

Co(III) State (Cob(III)alamin): In cyanocobalamin, as in most commercially available and stable forms of vitamin B12, the cobalt ion is in the +3 oxidation state. quora.comechemi.com This form is a hexacoordinate complex, typically with an octahedral geometry, where the cobalt is coordinated by the four nitrogen atoms of the corrin ring, the dimethylbenzimidazole (dmb) nucleotide in the lower (α) axial position, and a variable upper (β) axial ligand, which is a cyanide group in cyanocobalamin. researchgate.netnih.gov The Co(III) state is the form in which the vitamin is typically transported and stored.

Co(II) State (Cob(II)alamin or B12r): Under reducing conditions, the Co(III) center can be reduced by one electron to the Co(II) state. quora.com This species, often denoted as B12r (for reduced), is paramagnetic and features a cobalt ion with a 3d⁷ electron configuration. nih.gov Cob(II)alamin is typically a pentacoordinate complex, often with a square pyramidal geometry, having lost one of the axial ligands. researchgate.net It is a crucial intermediate in the catalytic cycles of many B12-dependent enzymes and has been shown to react with superoxide (B77818) at rates comparable to superoxide dismutase, highlighting its potential role in mitigating oxidative stress. nih.govacs.org

Co(I) State (Cob(I)alamin or B12s): Further reduction of Co(II)alamin yields the Co(I) state, a species known as B12s (for super-reduced). quora.comechemi.com This form contains a Co(I) ion with a 3d⁸ electron configuration and is a powerful nucleophile. nih.gov The Co(I) state is typically a tetracoordinate complex with a square planar geometry, where the cobalt ion is not coordinated to the axial dimethylbenzimidazole base. researchgate.netjournals.co.za This potent nucleophilicity is essential for reactions such as the methylation of homocysteine to form methionine, catalyzed by methionine synthase. nih.gov

The unique flexibility of the corrin ring facilitates these changes in the cobalt ion's oxidation state and coordination number. nih.gov The ability of the cobalt atom to shuttle between these three states is the fundamental enabling factor for the diverse biochemical activities of vitamin B12 and its derivatives. quora.com

Property Co(III)alamin Co(II)alamin (B12r) Co(I)alamin (B12s)
Oxidation State +3+2+1
Common Name Cyanocob(III)alaminCob(II)alaminCob(I)alamin
Electron Configuration 3d⁶ (low-spin)3d⁷ (low-spin)3d⁸ (low-spin)
Coordination Hexacoordinate (6)Pentacoordinate (5)Tetracoordinate (4)
Geometry OctahedralSquare PyramidalSquare Planar
Magnetic Property DiamagneticParamagneticDiamagnetic
Biochemical Role Transport/Storage FormCatalytic IntermediateSupernucleophile

Impact of Carboxylic Acid Modification on Corrin Ring System Stability and Electronic Structure

The periphery of the corrin ring is decorated with several propionamide and acetamide (B32628) side chains. The modification of these side chains, such as the conversion of the b-propionamide to a b-carboxylic acid in cyanocobalamin-b-carboxylic acid, can significantly influence the molecule's properties.

The electronic structure of vitamin B12 is characterized by a complex interplay of bonds, including a strong Co-C bond and a relatively weaker axial Co-N bond with the dimethylbenzimidazole base. researchgate.net The electron-donating or -withdrawing nature of peripheral substituents can modulate the electron density of the conjugated corrin system and, consequently, the redox potential of the central cobalt ion. Substituting an amide with a carboxylic acid introduces a stronger electron-donating group (carboxylate), which could subtly alter the electronic properties of the corrin ring and the reactivity of the cobalt center.

Furthermore, the corrin ring is not perfectly planar but adopts a helical conformation, and the degree of this "puckering" is influenced by the oxidation state of the cobalt ion and its axial ligands. nih.gov Changes in the peripheral side chains, particularly the introduction of a charged group like a carboxylate, may induce subtle conformational changes in the corrin ring, potentially affecting its flexibility and the stability of the different cobalt oxidation states.

Interactions with Cobalamin-Binding and Transport Proteins in Model Systems (e.g., bacterial or isolated protein studies)

The selective uptake and transport of cobalamins is a highly sophisticated process mediated by a series of specific binding proteins, including haptocorrin (HC), intrinsic factor (IF), and transcobalamin (TC). nih.govmdpi.com These proteins exhibit high affinity for cobalamin but differ in their specificity towards its various analogues. nih.govpnas.org Modifications to the corrin ring side chains can affect these binding interactions.

In model systems, the interaction of cobalamin analogues with these transport proteins has been studied extensively. For instance, the specificity of binding decreases in the order of IF > TC > HC, meaning that IF is the most selective in distinguishing true cobalamin from its analogues. nih.gov The binding process is complex, often involving initial attachment followed by conformational rearrangements of the protein. nih.gov

Studies on bacterial transport systems, such as the E. coli outer membrane transporter BtuB, provide further insight. The BtuB receptor is responsible for the uptake of vitamin B12 from the environment. nih.govnih.gov Research using corrin ring-modified analogues has demonstrated that changes to the side chains can have significant effects on binding and transport. Specifically, chemical modifications at the 'b' side chain of the corrin ring have been shown to cause larger effects on binding to the B12-sensing btuB riboswitch, indicating that this position is involved in crucial interactions with the RNA. researchgate.netnih.gov

Comparative Biochemical Analysis and Analog Studies of Cyancobalamin B Carboxylic Acid

Comparison of Reactivity Profiles with Canonical Cobalamins and Other Derivatives

The reactivity of cobalamins, including cyanocobalamin (B1173554) and its derivatives, is intrinsically linked to the central cobalt atom and the surrounding corrin (B1236194) ring. nih.gov The nature of the axial ligands and peripheral side chains significantly influences the electronic and steric properties of the molecule, thereby dictating its reactivity. researchgate.net

Cyanocobalamin, the most common and stable form of vitamin B12, features a cyanide group as the upper (β) axial ligand. wikipedia.org This form is a synthetic artifact of isolation but is readily converted in the body to the active coenzyme forms, methylcobalamin (B1676134) and adenosylcobalamin. oregonstate.edu The reactivity of these canonical cobalamins revolves around the cleavage of the Co-C bond in the coenzyme forms, a critical step in the catalytic cycles of B12-dependent enzymes. nih.gov

The stability of the corrin ring and the cobalt center can be affected by various factors. For example, reducing agents like ascorbic acid can lead to the degradation of cyanocobalamin, with the rate of degradation being dependent on pH and temperature. nih.gov The presence of a carboxylic acid group in cyanocobalamin-b-carboxylic acid might alter its susceptibility to such degradation pathways.

Table 1: Comparison of Key Properties of Selected Cobalamins

FeatureCyanocobalaminMethylcobalaminAdenosylcobalaminCyanocobalamin-b-carboxylic Acid
Upper Axial Ligand Cyano (-CN)Methyl (-CH3)5'-DeoxyadenosylCyano (-CN)
Key Reactivity Stable, precursorCo-C bond cleavageCo-C bond cleavageModified reactivity due to carboxyl group
Solubility Water-solubleWater-solubleWater-solublePotentially altered solubility
Biological Role Supplement formCoenzymeCoenzymeDerivative for study

Differential Recognition and Utilization by Microbial and Recombinant Enzymes

Microorganisms have diverse mechanisms for the uptake and utilization of corrinoids. nih.gov Some bacteria can synthesize vitamin B12 de novo, while others rely on salvaging it from the environment. nih.gov The specificity of microbial B12-transporting proteins and enzymes for different corrinoid analogues varies. nih.gov

The modification of the propionamide (B166681) side chain to a carboxylic acid in cyanocobalamin-b-carboxylic acid can significantly impact its recognition and utilization by microbial enzymes. For instance, the TonB-dependent outer membrane transporter, BtuB, in Gram-negative bacteria is known to mediate the uptake of various cobamides. nih.gov The change in charge and structure of the side chain in cyanocobalamin-b-carboxylic acid could alter its binding affinity to BtuB and subsequent transport proteins like BtuF and the ABC transporter BtuCD. nih.gov

Riboswitches, which are RNA elements that regulate gene expression in response to metabolite binding, are another key point of differential recognition. Cobalamin (Cbl) riboswitches can distinguish between different corrinoids, and this selectivity is thought to be a strategy to complement the specific corrinoid requirements of the cell. nih.gov The structural alteration in cyanocobalamin-b-carboxylic acid would likely influence its ability to bind to and activate or repress gene expression via these riboswitches.

Recombinant enzymes involved in the cobalamin biosynthetic pathway or B12-dependent metabolic pathways also exhibit specificity. For example, the enzyme CobQ is involved in the amidation of peripheral side chains during cobalamin biosynthesis. nih.gov The presence of a pre-existing carboxylic acid group on cyanocobalamin-b-carboxylic acid would make it an unsuitable substrate for such an enzyme at that specific position. Conversely, enzymes that catalyze reactions on the corrin ring or the axial ligands might be less affected, depending on the proximity of the modified side chain to the active site.

Influence of Axial Ligand and Side-Chain Modifications on Biochemical Function

The upper axial ligand is a primary determinant of a cobalamin's function. In adenosylcobalamin (AdoCbl), the Co-C bond is relatively weak and can be cleaved homolytically to generate a highly reactive 5'-deoxyadenosyl radical, which is essential for the catalytic activity of isomerase enzymes. nih.gov In methylcobalamin, the methyl group is transferred in reactions catalyzed by methyltransferases. nih.gov Cyanocobalamin, with its stable Co-CN bond, is not a coenzyme and must be converted to the active forms. wikipedia.org The presence of the b-carboxylic acid group in cyanocobalamin-b-carboxylic acid does not directly alter the upper axial ligand, but it can indirectly influence its properties through electronic effects transmitted through the corrin ring.

Modifications of the peripheral side chains, such as the conversion of a propionamide to a carboxylic acid, can have profound effects on biochemical function. nih.gov These side chains are involved in positioning the coenzyme within the active site of B12-dependent enzymes. nih.gov Studies on dioldehydrase have shown that modifications to the b-, d-, and e-propionamide side chains can significantly impact the enzyme's activity. nih.gov The introduction of a negatively charged carboxylate group can disrupt critical hydrogen bonding or electrostatic interactions with amino acid residues in the enzyme's active site, leading to reduced binding affinity or improper positioning for catalysis.

Development and Characterization of Non-Cobalt Transition Metal Analogues of Corrinoids

To better understand the unique role of cobalt in vitamin B12, researchers have synthesized and characterized corrinoid analogues containing other transition metals. nih.gov These "metbalamins" serve as valuable probes to study the structural and functional aspects of cobalamins. nih.gov

Copper (Cu) analogues have also been investigated. Cu(II)-corrins can be synthesized by the chelation of Cu2+ ions by the metal-free corrin ligand. nih.gov These copper-containing B12 derivatives, such as cupribalamin (Cubl), are being explored as potential B12 antimetabolites for microorganisms. nih.gov The 4-coordinate Cu(II)-corrin complexes can act as structural mimics of the reduced Co(II)- and Co(I)-corrins that are intermediates in B12-dependent enzymatic reactions. nih.gov

Nickel (Ni) analogues, such as nibalamin (Nibl), have also been created. Nibl was shown to be an effective inhibitor of the corrinoid adenosyltransferase BtuR from Brucella melitensis. nih.gov

The development of these non-cobalt analogues provides a powerful tool for dissecting the intricate relationship between the metal center, the corrin ring, and the biochemical function of this complex family of molecules.

Table 2: Investigated Non-Cobalt Corrinoid Analogues

Metal AnalogueExample CompoundKey FindingReference
Rhodium (Rh) Adenosylrhodibalamin (AdoRbl)Structural mimic of AdoCbl, but inactive as a coenzyme; acts as an inhibitor. nih.gov
Copper (Cu) Cupribalamin (Cubl)Structural mimic of reduced B12 derivatives; potential antimicrobial agent. nih.gov
Nickel (Ni) Nibalamin (Nibl)Inhibitor of corrinoid adenosyltransferase BtuR. nih.gov

Advanced Research Methodologies and Computational Approaches

High-Resolution Analytical Techniques for Quantification in Research Matrices

The accurate quantification of cyanocobalamin-b-carboxylic acid in complex biological matrices, such as cell cultures and fermentation broths, is crucial for understanding its metabolic fate and biological activity. High-resolution analytical techniques are indispensable for achieving the required sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of vitamin B12 and its derivatives due to its high selectivity and sensitivity. mdpi.comdyadlabs.comnih.govnih.gov While a specific validated method solely for cyanocobalamin-b-carboxylic acid is not extensively documented in public literature, the principles of method development for cyanocobalamin (B1173554) and its other forms are directly applicable.

A typical LC-MS/MS method for the analysis of cobalamin derivatives involves a reversed-phase C18 column for chromatographic separation. dyadlabs.complos.org The mobile phase usually consists of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier such as formic acid to improve peak shape and ionization efficiency. dyadlabs.complos.org Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition. mdpi.comdyadlabs.comnih.gov For cyanocobalamin and its derivatives, the doubly charged ion [M+2H]²⁺ is often prominent and used as the precursor ion. researchgate.net

Method validation would encompass the evaluation of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects to ensure the reliability of the results. dyadlabs.complos.org Given the complexity of matrices like fermentation broths, sample preparation is a critical step and may involve protein precipitation, solid-phase extraction (SPE), or immunoaffinity chromatography to remove interfering substances and enrich the analyte. researchgate.netresearchgate.net

Table 1: Representative LC-MS/MS Parameters for the Analysis of Cobalamin Derivatives.
ParameterTypical ConditionsReferences
LC ColumnReversed-phase C18 (e.g., 100 x 2.1 mm, 1.6 µm) dyadlabs.com
Mobile Phase AWater with 0.1% formic acid dyadlabs.comresearchgate.net
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid dyadlabs.comresearchgate.net
GradientGradient elution from low to high organic phase
Flow Rate0.2 - 0.4 mL/min dyadlabs.com
Ionization SourceElectrospray Ionization (ESI), positive mode mdpi.comresearchgate.net
MS DetectionTriple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode mdpi.comdyadlabs.com
Precursor Ion (m/z)Typically [M+2H]²⁺ for cobalamins researchgate.net
Product Ions (m/z)Specific fragments of the corrin (B1236194) ring and nucleotide loop researchgate.net

Isotopic labeling is a powerful technique to trace the metabolic fate of molecules within a biological system. nih.govyoutube.com Stable isotopes, such as ¹³C, ¹⁵N, and ²H, are incorporated into the molecule of interest, which can then be distinguished from its endogenous counterparts by mass spectrometry. nih.govnih.gov

For studying the metabolism of cyanocobalamin-b-carboxylic acid, a ¹³C-labeled version of the compound could be synthesized. The synthesis could potentially involve providing ¹³C-labeled precursors, such as [¹³C₂]-ethanolamine, to a bacterial culture that produces vitamin B12. nih.gov The resulting ¹³C-labeled cyanocobalamin could then be chemically modified to yield ¹³C-cyanocobalamin-b-carboxylic acid.

Once the labeled compound is introduced into a research matrix like a cell culture, its uptake, conversion to other metabolites, and incorporation into metabolic pathways can be monitored over time using LC-MS/MS. nih.govresearchgate.net This approach allows for the unambiguous identification and quantification of metabolites derived from the administered labeled compound, providing clear insights into its metabolic pathways. For example, studies have successfully used [¹³C]-cyanocobalamin to measure its bioavailability and metabolic conversion to methylcobalamin (B1676134) in humans. nih.gov Similarly, [¹³C]-propionate has been used to assess vitamin B12-dependent metabolic function. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide invaluable tools for investigating the properties of cyanocobalamin-b-carboxylic acid at an atomic level. These methods can predict its electronic structure, reactivity, and interactions with biological macromolecules, complementing experimental findings.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.govresearchgate.net For a complex molecule like cyanocobalamin-b-carboxylic acid, DFT can be employed to understand the distribution of electrons, the nature of chemical bonds, and to predict spectroscopic properties. nih.govnih.gov Different functionals, such as B3LYP and BP86, can be used to model the electronic and structural properties of cobalamins, with their performance evaluated against experimental data. nih.gov

To study the molecule within a larger biological system, such as an enzyme active site, a hybrid approach called Quantum Mechanics/Molecular Mechanics (QM/MM) is often used. nih.govnih.govnih.govresearchgate.netyoutube.comyoutube.com In QM/MM calculations, the chemically active region (e.g., the corrin ring and its immediate interacting partners) is treated with a high-level QM method like DFT, while the surrounding protein and solvent are described using a more computationally efficient MM force field. nih.govnih.govnih.gov This approach allows for the investigation of reaction mechanisms, such as ligand binding and enzymatic catalysis, within a realistic biological environment. nih.govmdpi.com For instance, QM/MM has been successfully applied to study the electronic and geometric structures of vitamin B12 precursors. nih.gov

Table 2: Applications of DFT and QM/MM in Cobalamin Research.
Computational MethodApplicationKey Findings/InsightsReferences
DFTCalculation of electronic and structural properties of cobalamin models.Different functionals (e.g., BP86) show better performance in predicting Co-C bond strength and axial bond lengths compared to others (e.g., B3LYP). nih.gov
QM/MMGeneration of complete structural models of cobalamin precursors.More accurate reproduction of experimental corrin fold angles compared to pure DFT on truncated models. nih.gov
QM/MMInvestigation of enzyme reaction mechanisms.Provides insights into the energetics and pathways of catalytic processes in a biological context. nih.govmdpi.com

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. mdpi.comnih.govresearchgate.netnih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can provide a detailed picture of the conformational dynamics of cyanocobalamin-b-carboxylic acid and its interactions with proteins. nih.govresearchgate.net

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a protein to form a stable complex. researchgate.netnih.govresearchgate.net This method is instrumental in identifying the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's binding site. nih.gov

For cyanocobalamin-b-carboxylic acid, docking studies can be performed with known vitamin B12 transport proteins, such as BtuF, or with enzymes that utilize cobalamins as cofactors. nih.govethz.chnih.gov By comparing the docking scores and binding poses of cyanocobalamin-b-carboxylic acid with that of the parent cyanocobalamin, it is possible to predict how the presence of the carboxylic acid group might alter the binding affinity and specificity. researchgate.netnih.gov Such studies can guide further experimental work, such as site-directed mutagenesis, to validate the predicted binding modes. Docking analyses have been successfully used to evaluate the binding potential of cyanocobalamin with the BtuG2 transporter. researchgate.net

Future Research Directions and Applications in Basic Science

Elucidation of Novel Metabolic Pathways Involving Carboxylated Cobalamins

While the core metabolic pathway of naturally occurring cobalamins is well-documented, the fate of carboxylated derivatives like Cyanocobalamin-b-carboxylic acid in biological systems remains largely uncharted territory. In humans, vitamin B12 is a required cofactor for two essential enzymes: methionine synthase (MTR) and L-methylmalonyl-CoA mutase (MUT). nih.gov The metabolism of B12 is a complex process involving a series of transport proteins and intracellular enzymes that modify and deliver the cofactor to these target enzymes. nih.govnih.gov

Future research could investigate several key questions regarding the metabolism of Cyanocobalamin-b-carboxylic acid:

Recognition and Transport: How is this carboxylated analogue recognized by the proteins that transport vitamin B12 across the gut and into cells, such as intrinsic factor, transcobalamin, and the lysosomal transporter ABCD4? nih.gov The introduction of a negatively charged carboxylic acid group in place of a neutral amide could significantly alter binding affinities and transport efficiency.

Metabolic Fate: Once inside the cell, is Cyanocobalamin-b-carboxylic acid a substrate for the enzymes of the cobalamin processing pathway? For example, the enzyme MMACHC is responsible for decyanating cyanocobalamin (B1173554). It is unknown if the b-carboxylic acid modification would hinder this crucial first step of intracellular processing.

Enzymatic Activity and Inhibition: Does this analogue act as a cofactor, an inhibitor (antivitamin), or is it metabolically inert? Studies on other cobalamin analogues have shown that even minor structural changes can dramatically affect their ability to support enzyme function. nih.gov Investigating its interaction with MUT and MTR could reveal new insights into the structural requirements for cofactor activity. nih.gov

Novel Pathways: The possibility exists that cells possess undiscovered enzymatic pathways to process or salvage such modified corrinoids. Research could focus on identifying novel enzymes or metabolic routes that may have evolved to handle the variety of corrinoid structures found in nature. It has been suggested that unknown Cbl-dependent enzymes may exist in mammals, and studying the effects of analogues could help uncover them. nih.gov

Engineering of Enzymes for Enhanced or Altered Specificity Towards Cyancobalamin-b-carboxylic Acid

The unique structure of Cyanocobalamin-b-carboxylic acid makes it an intriguing target for enzyme engineering. By modifying the active sites of cobalamin-dependent enzymes or enzymes from the B12 biosynthetic pathway, researchers could create novel biocatalysts with tailored specificities.

Key targets for enzyme engineering include:

Methylmalonyl-CoA Mutase (MUT): This mitochondrial enzyme uses adenosylcobalamin to convert L-methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of certain amino acids and odd-chain fatty acids. wikipedia.orgnih.gov The enzyme's active site must accommodate the large corrin (B1236194) ring. Structural studies of MUT reveal how the cofactor binds and how the protein environment facilitates the catalytic reaction. nih.gov Using techniques like site-directed mutagenesis, researchers could alter amino acid residues in the active site that are in proximity to the b-propionamide side chain to better accommodate the b-carboxylic acid group. Studies on MUT mutations in patients with methylmalonic aciduria have already provided a roadmap of critical residues affecting cofactor binding and protein stability. nih.govnih.gov

Cobalamin Biosynthetic Enzymes: The anaerobic biosynthesis of cobalamin involves a series of methyltransferases that specifically modify the corrin ring. nih.gov For example, the enzyme CbiL selectively methylates the C20 position. nih.gov By understanding the structural basis for the regiospecificity of these enzymes, it may be possible to engineer them to accept or even create carboxylated intermediates.

Directed Evolution: This powerful technique could be used to evolve entire enzymes with a new-found specificity for Cyanocobalamin-b-carboxylic acid. For instance, a library of mutated MUT enzymes could be screened for activity in the presence of the carboxylated analogue. This approach could yield enzymes that not only bind the analogue but utilize it effectively as a cofactor, opening up possibilities for novel metabolic pathways or industrial biocatalysis.

Enzyme TargetPotential Engineering GoalRelevant Research Findings
Methylmalonyl-CoA Mutase (MUT) Enhance binding and/or catalytic use of Cyanocobalamin-b-carboxylic acid.Mutations in the MUT gene can impair cofactor binding and enzyme stability. nih.govpnas.org The enzyme's structure shows a histidine residue displacing the DMB ligand to bind the cobalt ion. nih.gov
Methionine Synthase (MTR) Investigate tolerance for the carboxylated analogue as a cofactor.Human MTR has shown activity with multiple cobalamin analogues in vitro. nih.gov
Cobalamin Biosynthetic Enzymes (e.g., CbiL, CobQ) Alter substrate specificity to incorporate or process carboxylated precursors.The structure of CbiL reveals key residues for substrate binding and catalysis that could be targeted for mutation. nih.gov The enzyme CobQ converts carboxylic acid groups to amides during biosynthesis. wikipedia.org

Bioproduction Strategies for Structurally Modified Corrinoids

The commercial production of vitamin B12 is exclusively through microbial fermentation, as chemical synthesis is prohibitively complex. nih.govmdpi.com This established biotechnological platform can be leveraged to produce structurally modified corrinoids like Cyanocobalamin-b-carboxylic acid.

Future strategies for bioproduction could include:

Metabolic Engineering: Genetically modifying the B12 biosynthetic pathway in producer organisms like Propionibacterium freudenreichii or Ensifer adhaerens (formerly Pseudomonas denitrificans). nih.govquadram.ac.uk The biosynthesis of cobalamin involves approximately 30 enzymatic steps. mdpi.com One potential strategy would be to identify and knock out the specific amidase responsible for converting the b-carboxylic acid group of an intermediate (like cobyric acid) into a propionamide (B166681). In the natural pathway, the enzyme CobQ is responsible for converting the carboxylic acid side chains into amides. wikipedia.org Modifying or deleting this enzyme could lead to the accumulation of carboxylated intermediates.

Directed Fermentation with Precursor Feeding: Many organisms possess "salvage pathways" that allow them to assimilate external corrinoids and modify them. wikipedia.orgnih.gov It may be possible to feed a modified precursor, such as a corrin ring with the b-carboxylic acid already in place, to a culture of bacteria like Escherichia coli that has been engineered to complete the synthesis. scispace.com

Enzyme-Trap Approaches: Researchers have developed methods to isolate unstable intermediates in the cobalamin pathway by tagging the terminal enzyme in a reconstructed pathway and isolating the enzyme-product complex. nih.gov This approach could be adapted to produce and isolate specific carboxylated intermediates by using a truncated pathway.

StrategyOrganism/SystemDescription
Metabolic Engineering P. freudenreichii, E. adhaerensKnockout or modification of genes encoding amidases (e.g., CobQ) that act on the corrin ring's propionate (B1217596) side chains. wikipedia.orgmdpi.com
Precursor-Directed Biosynthesis E. coli, S. typhimuriumSupplying a carboxylated corrinoid precursor to a culture capable of completing the lower ligand and nucleotide loop assembly via a salvage pathway. wikipedia.orgscispace.com
Cell-Free Enzymatic Synthesis In vitro systemCombining purified enzymes from the biosynthetic pathway to produce the target molecule from a given substrate, offering greater control over the final product.

Exploration of this compound as a Biochemical Probe or Tool for Mechanistic Studies

The introduction of a carboxylic acid group provides a unique chemical handle that is not present on the native vitamin B12 molecule. This feature can be exploited to develop powerful biochemical probes for studying cobalamin-dependent processes. nih.govresearchgate.net

Potential applications include:

Fluorescent Labeling and Imaging: The carboxylic acid can be readily coupled to fluorescent dyes, enabling researchers to visualize the uptake, trafficking, and subcellular localization of the cobalamin analogue in living cells. This could provide new insights into the dynamics of B12 transport and metabolism. nih.gov

Affinity-Based Probes: Immobilizing Cyanocobalamin-b-carboxylic acid onto a solid support (e.g., agarose (B213101) beads) via its carboxyl group would create an affinity matrix. This tool could be used to isolate and identify new cobalamin-binding proteins from cell lysates, potentially uncovering novel enzymes, transporters, or regulatory proteins. mdpi.com

Probing Enzyme Active Sites: The electronic properties of the corrin ring are altered by the substitution of a neutral amide with a charged carboxylate group. core.ac.uk Using the carboxylated analogue as a substrate or inhibitor for enzymes like MUT can provide valuable mechanistic information about how the enzyme's active site interacts with the cofactor and how it facilitates catalysis. nih.gov

Drug Delivery Conjugates: The carboxylic acid provides a convenient attachment point for conjugating drugs. Given that many cancer cells have an increased need for vitamin B12, using a B12 analogue as a vector to deliver chemotherapeutic agents specifically to these cells is an active area of research. nih.gov

Q & A

Q. How can cryo-EM elucidate conformational changes induced by this compound in B12-dependent enzymes?

  • Methodological Answer : Cryo-EM at <3 Å resolution captures enzyme-cofactor dynamics. Subtomogram averaging of holo-enzyme complexes (e.g., glutamate mutase) reveals allosteric shifts caused by the β-carboxyl group. Validation via mutagenesis of active-site residues (e.g., His610 in methionine synthase) confirms mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.